LCKLSL hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

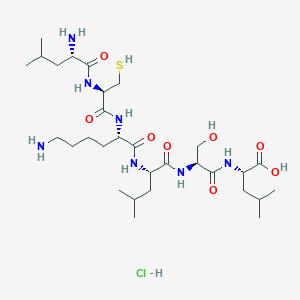

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H57N7O8S.ClH/c1-16(2)11-19(32)25(39)37-24(15-46)29(43)33-20(9-7-8-10-31)26(40)34-21(12-17(3)4)27(41)36-23(14-38)28(42)35-22(30(44)45)13-18(5)6;/h16-24,38,46H,7-15,31-32H2,1-6H3,(H,33,43)(H,34,40)(H,35,42)(H,36,41)(H,37,39)(H,44,45);1H/t19-,20-,21-,22-,23-,24-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMXZXCYTNGHOZ-HXDXACSPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58ClN7O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LCKLSL (hydrochloride): A Technical Guide to its Mechanism of Action as an Annexin A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCKLSL (hydrochloride) is a synthetic N-terminal hexapeptide that functions as a potent and specific competitive inhibitor of Annexin A2 (AnxA2). Its mechanism of action is centered on the disruption of the AnxA2-tPA (tissue plasminogen activator) complex, a key interaction in the proteolytic cascade that leads to plasmin generation. By inhibiting this process, LCKLSL demonstrates significant anti-angiogenic properties, positioning it as a molecule of interest in research fields focused on oncology, ophthalmology, and inflammatory diseases where pathological neovascularization is a contributing factor. This guide provides an in-depth overview of the molecular mechanism of LCKLSL, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of the AnxA2-tPA Axis

The primary molecular target of LCKLSL is Annexin A2 (AnxA2), a calcium-dependent phospholipid-binding protein. On the surface of endothelial cells, AnxA2 forms a heterotetrameric complex with S100A10 (p11), which acts as a crucial co-receptor for both tissue plasminogen activator (tPA) and its zymogen substrate, plasminogen.[1] The assembly of this complex on the cell surface dramatically enhances the catalytic efficiency of tPA, leading to the accelerated conversion of plasminogen to plasmin.[2]

LCKLSL, with the amino acid sequence Leu-Cys-Lys-Leu-Ser-Leu, competitively binds to the N-terminal tPA-binding site of AnxA2.[3][4] This competitive inhibition prevents the docking of tPA to AnxA2, thereby dismantling the plasmin-generating machinery on the endothelial cell surface. The resulting decrease in plasmin production is the linchpin of LCKLSL's biological effects.

Plasmin is a broad-spectrum serine protease that plays a critical role in angiogenesis by:

-

Degrading the extracellular matrix (ECM): Plasmin can directly degrade fibrin and other ECM components, and it can also activate matrix metalloproteinases (MMPs), which further break down the ECM, allowing endothelial cells to migrate and invade surrounding tissues.

-

Releasing pro-angiogenic factors: The proteolytic activity of plasmin can release ECM-sequestered growth factors, such as vascular endothelial growth factor (VEGF), making them available to stimulate endothelial cell proliferation and migration.

Under hypoxic conditions, often found in tumor microenvironments and ischemic tissues, the expression of both AnxA2 and tPA is upregulated. This makes the AnxA2-tPA axis a key driver of hypoxia-induced angiogenesis. LCKLSL's ability to disrupt this axis is therefore particularly relevant in pathological contexts.

Signaling Pathway Diagram

Caption: LCKLSL competitively inhibits tPA binding to the Annexin A2 complex.

Quantitative Data Summary

The inhibitory effects of LCKLSL have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of LCKLSL

| Parameter Measured | Cell Line/System | LCKLSL Concentration | Observed Effect | Citation(s) |

| Plasmin Generation | Hypoxic Human Retinal Microvascular Endothelial Cells (RMVECs) | 5 µM | Resulted in a 1.1-fold increase in plasmin generation compared to a 1.7-fold increase with a control peptide, indicating significant inhibition. | |

| VEGF-induced tPA Activity | Hypoxic RMVECs | Not specified, but treatment with LCKLSL | Substantially inhibited the significant increase in plasmin-generating activity of tPA induced by 20 ng/ml VEGF. | |

| ANXA2 Protein Expression | Activated HSC-T6 cells | 5 µM | Significantly inhibited ANXA2 protein expression levels. |

Table 2: In Vivo Efficacy of LCKLSL

| Experimental Model | LCKLSL Dosage | Parameter Measured | Observed Effect | Citation(s) |

| Chicken Chorioallantoic Membrane (CAM) Assay | 5 µg/mL | Vascular sprouting and density | Significantly decreased the number of vascular branches, junctions, and end-points. | |

| Murine Matrigel Plug Assay | Not specified, but treatment with LCKLSL | Angiogenic response | Suppression of angiogenic responses and a significant decrease in vascular length. |

Detailed Experimental Protocols

The following protocols are based on methodologies reported in studies investigating the effects of LCKLSL.

In Vitro Assays

This assay quantifies the ability of LCKLSL to inhibit plasmin generation on the surface of endothelial cells.

-

Cell Culture: Human Retinal Microvascular Endothelial Cells (RMVECs) are cultured to confluence.

-

Induction of Hypoxia: Cells are exposed to hypoxic conditions (e.g., 1% O₂, 5% CO₂, 94% N₂) for 3-7 hours to upregulate AnxA2 and tPA expression.

-

Treatment: Hypoxic RMVECs are incubated with varying concentrations of LCKLSL peptide (e.g., 5 µM) or a control peptide (e.g., LGKLSL).

-

Assay Procedure:

-

After treatment, cells are washed and incubated with 100 nM plasminogen and a fluorogenic plasmin substrate (e.g., Boc-Glu-Lys-Lys-AMC).

-

The generation of plasmin is measured by monitoring the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation/emission at 360/450 nm).

-

-

Data Analysis: The rate of fluorescence increase is proportional to the plasmin activity. The fold-change in plasmin generation is calculated relative to normoxic controls.

Experimental Workflow: In Vitro Plasmin Generation Assay

Caption: Workflow for the in vitro fluorogenic plasmin generation assay.

This assay assesses the ability of LCKLSL to inhibit the formation of capillary-like structures, a hallmark of angiogenesis.

-

Plate Coating: A 96-well plate is coated with Matrigel® Basement Membrane Matrix and allowed to solidify at 37°C for 30-60 minutes.

-

Cell Seeding: RMVECs are harvested, resuspended in media containing the desired concentration of LCKLSL or control, and seeded onto the Matrigel-coated wells.

-

Incubation: The plate is incubated at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.

-

Visualization and Quantification:

-

The formation of tube-like structures is observed and photographed using a microscope.

-

Quantitative analysis can be performed using software such as ImageJ to measure parameters like total tube length, number of junctions, and number of branches.

-

In Vivo Assays

The CAM assay is a widely used in vivo model to study angiogenesis.

-

Egg Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then cut into the shell to expose the chorioallantoic membrane (CAM).

-

Treatment Application: A sterile filter paper disc or a carrier like a coverslip containing LCKLSL (e.g., at 5 µg/mL) or a control substance is placed directly onto the CAM.

-

Incubation: The window is sealed, and the eggs are returned to the incubator for an additional 2-3 days.

-

Analysis:

-

The CAM is excised and photographed.

-

Angiogenesis is quantified by counting the number of blood vessel branch points within a defined area around the disc. Image analysis software can be used for more detailed quantification of vascular parameters.

-

This assay evaluates angiogenesis in a mammalian system.

-

Matrigel Preparation: Growth factor-reduced Matrigel is kept on ice to remain liquid. LCKLSL or a control vehicle is mixed with the liquid Matrigel. Pro-angiogenic factors like VEGF or bFGF can be added to stimulate a robust angiogenic response.

-

Injection: The Matrigel mixture is subcutaneously injected into the flank of mice (e.g., C57BL/6). At body temperature, the Matrigel solidifies, forming a plug.

-

Incubation Period: The mice are monitored for 7-14 days, during which host cells and blood vessels infiltrate the Matrigel plug.

-

Plug Excision and Analysis:

-

Mice are euthanized, and the Matrigel plugs are excised.

-

Angiogenesis can be quantified by measuring the hemoglobin content within the plug using a Drabkin's reagent-based assay, which correlates with the extent of vascularization.

-

Alternatively, plugs can be fixed, paraffin-embedded, and sectioned for immunohistochemical analysis using endothelial cell markers such as CD31 to visualize and quantify the microvessel density.

-

Experimental Workflow: Murine Matrigel Plug Assay

Caption: Workflow for the in vivo murine Matrigel plug angiogenesis assay.

Conclusion

LCKLSL (hydrochloride) exerts its anti-angiogenic effects through a well-defined mechanism of action: the competitive inhibition of tPA binding to the Annexin A2 cell surface receptor complex. This targeted disruption of the plasminogen activation system effectively reduces the proteolytic activity required for endothelial cell invasion and new blood vessel formation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of targeting the AnxA2-tPA axis in angiogenesis-dependent diseases.

References

LCKLSL (hydrochloride): A Technical Guide to its Function as a Competitive Annexin A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCKLSL (hydrochloride) is a synthetic N-terminal hexapeptide that functions as a potent and competitive inhibitor of Annexin A2 (AnxA2).[1][2][3][4][5] Its mechanism of action involves the direct inhibition of the binding between tissue plasminogen activator (tPA) and AnxA2, a critical interaction for plasmin generation and subsequent angiogenic processes. This inhibitory action confers LCKLSL with significant anti-angiogenic properties, which have been demonstrated in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to LCKLSL, intended for researchers and professionals in the field of drug development and cancer biology.

Core Function and Mechanism of Action

LCKLSL is a competitive inhibitor of Annexin A2 (AnxA2). Its primary function is to disrupt the interaction between AnxA2 and tissue plasminogen activator (tPA). This disruption directly inhibits the generation of plasmin, a serine protease with a crucial role in extracellular matrix degradation, a key step in angiogenesis. By preventing plasmin formation, LCKLSL exhibits potent anti-angiogenic effects.

The signaling pathway targeted by LCKLSL is central to pathological angiogenesis, particularly in hypoxic conditions often found in tumor microenvironments. Vascular Endothelial Growth Factor (VEGF) can induce tPA activity, which, through its interaction with AnxA2, promotes the formation of new blood vessels that supply tumors with essential nutrients. LCKLSL intervenes in this cascade, effectively suppressing VEGF-induced tPA activity.

Quantitative Data Summary

The biological activity of LCKLSL has been quantified in various experimental settings. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of LCKLSL

| Cell Line | Experimental Condition | Concentration | Observed Effect | Reference |

| Human Retinal Microvascular Endothelial Cells (RMVECs) | Hypoxia | 0-2 mg | Inhibition of plasmin generation and suppression of VEGF-induced tPA activity. | |

| Activated HSC-T6 cells | Not specified | 5 μM | Significant inhibition of ANXA2 protein expression levels. |

Table 2: In Vivo Efficacy of LCKLSL

| Animal Model | Assay | Dose | Observed Effect | Reference |

| Chicken Chorioallantoic Membrane | Angiogenesis Assay | 5 μg/mL | Suppression of angiogenic responses, significant decrease in vascular length, number of vascular branches, junctions, and end-points. | |

| Murine Model | Matrigel Plug Assay | 5 μg/mL | Suppression of angiogenic responses, significant decrease in vascular length. | |

| C57BL/6J Mice | Experimental Autoimmune Encephalomyelitis (EAE) Model | 5 mg/kg/day (intraperitoneal) | Therapeutic effect on EAE pathogenesis. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for the preparation and application of LCKLSL.

Stock Solution Preparation

Proper preparation of stock solutions is critical for experimental consistency.

Solubility Data:

-

DMSO: Soluble.

-

Water: ≥ 50 mg/mL (73.98 mM).

-

PBS: 8.33 mg/mL (11.69 mM) with ultrasonication.

General Protocol for Stock Solution:

-

Based on the desired concentration and experimental needs, select an appropriate solvent (e.g., DMSO for high concentrations).

-

To enhance solubility, the solution can be heated to 37°C and sonicated.

-

Once prepared, aliquot the stock solution into smaller volumes for routine use to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

-

-80°C: Stable for up to 6 months.

-

-20°C: Stable for up to 1 month.

-

Solutions should be stored in sealed containers, protected from moisture and light.

In Vivo Formulation Preparation

For animal studies, LCKLSL can be prepared in various formulations.

Formulation 1 (DMSO/PEG300/Tween-80/Saline):

-

Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

Solubility: ≥ 2.5 mg/mL (3.51 mM).

-

Preparation (for 1 mL):

-

To 100 μL of a 25.0 mg/mL DMSO stock solution, add 400 μL of PEG300 and mix thoroughly.

-

Add 50 μL of Tween-80 to the mixture and mix until a clear solution is formed.

-

Add 450 μL of saline to reach the final volume of 1 mL.

-

Formulation 2 (DMSO/SBE-β-CD in Saline):

-

Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).

-

Solubility: ≥ 2.5 mg/mL (3.51 mM).

-

Preparation (for 1 mL):

-

Prepare a 20% SBE-β-CD solution in saline.

-

Add 100 μL of a 25.0 mg/mL DMSO stock solution to 900 μL of the 20% SBE-β-CD in saline solution and mix well.

-

Applications in Research and Drug Development

The anti-angiogenic properties of LCKLSL make it a valuable tool for cancer research. Angiogenesis is a hallmark of cancer, and inhibitors of this process are a key area of therapeutic development. Peptides, in general, are gaining prominence as anti-tumor agents due to their high specificity, high penetrability, and low immunogenicity. LCKLSL's specific mechanism of action provides a targeted approach to disrupting tumor growth and metastasis.

Further research into LCKLSL could explore its efficacy in various cancer models, potential for combination therapies with other anti-cancer agents, and the development of more potent and stable derivatives. Its role in inflammatory conditions, as suggested by its therapeutic effect in an EAE model, also warrants further investigation.

Conclusion

LCKLSL (hydrochloride) is a well-characterized competitive inhibitor of Annexin A2 with demonstrated anti-angiogenic effects. Its ability to disrupt the tPA-AnxA2 interaction and subsequent plasmin generation provides a clear mechanism of action. The available in vitro and in vivo data, along with detailed experimental protocols, offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of LCKLSL in oncology and other diseases where pathological angiogenesis is a contributing factor.

References

LCKLSL (hydrochloride): An In-depth Technical Guide to a Potent Annexin A2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCKLSL (hydrochloride) is a synthetic N-terminal hexapeptide that functions as a competitive inhibitor of Annexin A2 (AnxA2).[1][2][3][4][5] By targeting the tissue plasminogen activator (tPA) binding site on AnxA2, LCKLSL effectively modulates critical physiological processes, including fibrinolysis and angiogenesis. This technical guide provides a comprehensive overview of LCKLSL, including its mechanism of action, quantitative effects, and detailed experimental protocols for its evaluation.

Chemical Properties

| Property | Value |

| Sequence | Leu-Cys-Lys-Leu-Ser-Leu |

| Molecular Formula | C₃₀H₅₈ClN₇O₈S |

| Molecular Weight | 712.34 g/mol |

| CAS Number | 533902-29-3 |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in water and DMSO |

Mechanism of Action

LCKLSL exerts its inhibitory effects by competitively binding to the N-terminal region of Annexin A2, specifically at the LCKLSL sequence (amino acids 7-12) which serves as the binding site for tissue plasminogen activator (tPA). The cysteine residue at position 8 is crucial for this interaction. By occupying this site, LCKLSL prevents the binding of tPA to AnxA2.

This disruption of the AnxA2-tPA interaction has significant downstream consequences. The binding of both tPA and plasminogen to the surface of endothelial cells, facilitated by AnxA2, dramatically increases the catalytic efficiency of plasmin generation. Plasmin, a serine protease, plays a central role in fibrinolysis (the breakdown of fibrin clots) and extracellular matrix degradation, a key process in angiogenesis (the formation of new blood vessels). Therefore, by inhibiting the initial tPA binding, LCKLSL effectively downregulates plasmin generation and subsequently inhibits both fibrinolysis and angiogenesis.

Figure 1. Mechanism of LCKLSL Inhibition.

Quantitative Data

While specific IC₅₀ and K𝘥 values for LCKLSL are not consistently reported in publicly available literature, studies have demonstrated its high efficacy in inhibiting the AnxA2-tPA interaction.

| Parameter | Value/Observation | Cell/System Type | Reference |

| tPA Binding Inhibition | >95% efficiency in competitively inhibiting tPA binding to AnxA2. | In vitro binding assay | |

| Plasmin Generation | At 5 µM, LCKLSL resulted in a 1.1±0.2-fold increase in plasmin generation under hypoxic conditions, compared to a 1.7±0.1-fold increase with a control peptide. | Human Retinal Microvascular Endothelial Cells (RMVECs) | |

| In Vivo Angiogenesis | At a dose of 5 µg/mL, LCKLSL significantly decreased the number of vascular branches, junctions, and end-points. | Chicken Chorioallantoic Membrane (CAM) and Murine Matrigel Plug Assays | |

| AnxA2 Protein Expression | LCKLSL at 5 µM significantly inhibits ANXA2 protein expression levels in activated HSC-T6 cells. | Activated HSC-T6 cells |

Signaling Pathways

LCKLSL primarily impacts the Annexin A2-mediated fibrinolytic and angiogenic signaling pathways. Furthermore, given the interplay between AnxA2 and Vascular Endothelial Growth Factor (VEGF) signaling, LCKLSL can indirectly modulate VEGF-induced responses.

Figure 2. LCKLSL in the Fibrinolysis Pathway.

Hypoxia and growth factors like VEGF can upregulate the expression of both AnxA2 and tPA, creating a pro-angiogenic environment. LCKLSL's interference with this system makes it a potent anti-angiogenic agent.

Figure 3. LCKLSL in VEGF-Induced Angiogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of LCKLSL.

tPA-Dependent Plasmin Generation Assay

This assay quantifies the ability of LCKLSL to inhibit the generation of plasmin on the surface of endothelial cells.

Materials:

-

Human Retinal Microvascular Endothelial Cells (RMVECs)

-

LCKLSL (hydrochloride) and control peptide (e.g., LGKLSL)

-

Human plasminogen

-

Fluorogenic or chromogenic plasmin substrate (e.g., S-2251)

-

Tissue Plasminogen Activator (tPA)

-

Assay buffer (e.g., Tris-buffered saline)

-

96-well microplate

-

Plate reader

Procedure:

-

Culture RMVECs to confluence in a 96-well plate.

-

Induce experimental conditions if necessary (e.g., hypoxia).

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of LCKLSL or control peptide for a specified time (e.g., 30 minutes).

-

Add a reaction mixture containing human plasminogen (e.g., 100 nM) and tPA to each well.

-

Immediately add the plasmin substrate.

-

Measure the absorbance or fluorescence at appropriate intervals using a plate reader to determine the rate of plasmin generation.

Figure 4. Plasmin Generation Assay Workflow.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the effect of LCKLSL on the ability of endothelial cells to form capillary-like structures.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

-

LCKLSL (hydrochloride)

-

Basement membrane extract (BME), such as Matrigel

-

Endothelial cell growth medium

-

96-well plate

-

Inverted microscope with imaging capabilities

Procedure:

-

Thaw the BME on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.

-

Harvest endothelial cells and resuspend them in medium containing the desired concentration of LCKLSL or vehicle control.

-

Seed the cells onto the polymerized BME.

-

Incubate for 4-18 hours to allow for tube formation.

-

Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Figure 5. Tube Formation Assay Workflow.

Murine Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the anti-angiogenic effects of LCKLSL.

Materials:

-

Matrigel (growth factor reduced)

-

Angiogenic factor (e.g., FGF2 or VEGF)

-

LCKLSL (hydrochloride)

-

Mice (e.g., C57BL/6)

-

Syringes and needles

Procedure:

-

Thaw Matrigel on ice.

-

Mix the Matrigel with the angiogenic factor and LCKLSL (at the desired concentration, e.g., 5 µg/mL) or vehicle control. Keep the mixture on ice.

-

Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

-

After a specified period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Measuring the hemoglobin content of the plugs as an indicator of blood vessel formation.

-

Histological analysis of plug sections stained for endothelial cell markers (e.g., CD31) to visualize and quantify microvessel density.

-

Figure 6. Matrigel Plug Assay Workflow.

Conclusion

LCKLSL (hydrochloride) is a well-characterized competitive inhibitor of the Annexin A2-tPA interaction. Its ability to potently inhibit plasmin generation and subsequent angiogenesis has been demonstrated in a variety of in vitro and in vivo models. This makes LCKLSL a valuable research tool for investigating the roles of Annexin A2 in physiological and pathological processes and a potential starting point for the development of novel therapeutics targeting fibrinolysis and angiogenesis-dependent diseases. Further research to determine its precise binding kinetics and pharmacokinetic profile will be crucial for its translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Vascular endothelial growth factor upregulates expression of annexin A2 in vitro and in a mouse model of ischemic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of LCKLSL (hydrochloride) in Plasminogen Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide LCKLSL hydrochloride is a significant modulator of the plasminogen activation system, primarily acting as a competitive inhibitor of the interaction between Annexin A2 (AnxA2) and tissue plasminogen activator (tPA). By targeting the N-terminal tPA-binding site of AnxA2, this compound effectively curtails the cell-surface generation of plasmin. This inhibitory action has cascading effects on subsequent physiological and pathological processes, notably angiogenesis. This technical guide provides an in-depth analysis of the mechanism of action of LCKLSL, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction

The activation of plasminogen to plasmin, a serine protease with broad substrate specificity, is a critical event in various biological processes, including fibrinolysis, tissue remodeling, and cell migration. The efficiency of this activation is significantly enhanced on cell surfaces, where receptors congregate plasminogen and its activators, such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). Annexin A2 (AnxA2), a calcium-dependent phospholipid-binding protein, serves as a key cell-surface receptor for both tPA and plasminogen, thereby localizing and promoting plasmin generation.

This compound, a synthetic N-terminal hexapeptide, has emerged as a potent tool for investigating and modulating AnxA2-mediated plasminogen activation. Its ability to competitively inhibit the binding of tPA to AnxA2 provides a specific mechanism to dissect the role of this interaction in various cellular and disease models.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the AnxA2 receptor. The primary mechanism involves the hexapeptide mimicking the N-terminal binding domain of AnxA2, to which tPA normally binds. By occupying this site, this compound prevents the association of tPA with AnxA2 on the cell surface.[1][2][3] This disruption of the AnxA2-tPA complex directly inhibits the localized conversion of plasminogen to plasmin, thereby reducing the proteolytic activity at the cell surface.

The inhibitory effect of LCKLSL on plasmin generation has been demonstrated to have significant downstream consequences, most notably the suppression of angiogenic processes.[3][4] Angiogenesis, the formation of new blood vessels, is highly dependent on the proteolytic activity of plasmin for extracellular matrix remodeling and endothelial cell migration.

Quantitative Data

The inhibitory effect of LCKLSL on plasminogen activation has been quantified in various experimental settings. The following table summarizes key quantitative data from studies on human retinal microvascular endothelial cells (RMVECs) under hypoxic conditions, which are known to upregulate AnxA2 expression.

| Parameter | Value | Cell Type | Condition | Reference |

| LCKLSL Concentration for Inhibition of Plasmin Generation | 5 µM | Human Retinal Microvascular Endothelial Cells (RMVECs) | Hypoxia (3 hours) | |

| Fold Increase in Plasmin Generation (Hypoxia vs. Normoxia) | ~2.0-fold | RMVECs | 3 hours | |

| Fold Increase in Plasmin Generation with LCKLSL (5 µM) | 1.1 ± 0.2-fold | RMVECs | Hypoxia (3 hours) | |

| Fold Increase in Plasmin Generation with Control Peptide (LGKLSL) | 1.7 ± 0.1-fold | RMVECs | Hypoxia (3 hours) |

Signaling Pathway and Experimental Workflow

Signaling Pathway of LCKLSL-Mediated Inhibition of Plasminogen Activation

The following diagram illustrates the signaling cascade leading to plasminogen activation and the inhibitory point of LCKLSL.

Experimental Workflow for Assessing LCKLSL Activity

The following diagram outlines a typical experimental workflow to determine the inhibitory effect of LCKLSL on plasmin generation.

Experimental Protocols

Cell Culture and Induction of Hypoxia

-

Cell Line: Human Retinal Microvascular Endothelial Cells (RMVECs).

-

Culture Medium: A suitable endothelial cell growth medium supplemented with growth factors and antibiotics.

-

Culture Conditions: Cells are grown to confluence at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Hypoxia: Confluent RMVECs are placed in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for a specified duration (e.g., 3-7 hours) at 37°C.

tPA Binding Assay (Competitive Inhibition by LCKLSL)

This protocol is adapted from the methodology described by Valapala et al., 2011.

-

Peptide Preparation: Biotinylate LCKLSL and a control peptide (e.g., LGKLSL) at the C-terminus.

-

Cell Treatment: Incubate hypoxic RMVECs with increasing concentrations of biotinylated LCKLSL or control peptide.

-

Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Pull-down: Incubate the cell lysates with streptavidin-conjugated Sepharose beads to pull down the biotinylated peptides and any bound proteins.

-

Western Blot Analysis: Elute the bound proteins from the beads, separate them by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with a primary antibody against AnxA2, followed by a suitable HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The amount of pulled-down AnxA2 will be proportional to the binding of the biotinylated peptide.

Fluorogenic Plasmin Generation Assay

This protocol is based on the principles described in the study by Valapala et al., 2011.

-

Cell Seeding: Seed RMVECs in a 96-well plate and grow to confluence.

-

Hypoxia and Treatment: Induce hypoxia as described above. During the last hour of hypoxia, treat the cells with LCKLSL (e.g., 5 µM), a control peptide, or vehicle.

-

Assay Reaction: To each well, add a reaction mixture containing:

-

Plasminogen (final concentration, e.g., 100 nM)

-

A fluorogenic plasmin substrate (e.g., Boc-Glu-Lys-Lys-AMC)

-

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis: The rate of increase in fluorescence is proportional to the rate of plasmin generation. Calculate the fold change in plasmin generation relative to the normoxic or untreated controls.

Conclusion

This compound is a valuable research tool for elucidating the role of the AnxA2-tPA axis in plasminogen activation and its downstream effects. Its specific, competitive inhibitory mechanism allows for the targeted investigation of this pathway in various physiological and pathological contexts, particularly in angiogenesis-dependent diseases. The protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the pharmacokinetics and in vivo efficacy of LCKLSL and its derivatives may pave the way for novel therapeutic strategies targeting aberrant plasmin generation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. New insights into the tPA-annexin A2 interaction. Is annexin A2 CYS8 the sole requirement for this association? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events - PubMed [pubmed.ncbi.nlm.nih.gov]

LCKLSL (hydrochloride): A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the hexapeptide LCKLSL (hydrochloride), a competitive inhibitor of Annexin A2 (AnxA2), and its significant anti-angiogenic properties. The document details the molecular mechanism of action, summarizes key quantitative data from preclinical studies, and provides comprehensive experimental protocols for the evaluation of its efficacy. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its function and application in angiogenesis research.

Introduction

LCKLSL is a synthetic N-terminal hexapeptide (Leu-Cys-Lys-Leu-Ser-Leu) that acts as a competitive inhibitor of Annexin A2 (AnxA2).[1][2][3][4][5] AnxA2 is a multifunctional protein that, when present on the surface of endothelial cells, serves as a receptor for tissue plasminogen activator (tPA), facilitating the conversion of plasminogen to plasmin. This process is a critical component of extracellular matrix remodeling and is implicated in pathological angiogenesis, particularly in hypoxic conditions. LCKLSL hydrochloride potently inhibits the binding of tPA to AnxA2, thereby suppressing plasmin generation and exhibiting anti-angiogenic effects. This guide explores the scientific basis for LCKLSL's anti-angiogenic activity and provides detailed methodologies for its investigation.

Mechanism of Action: Inhibition of the AnxA2-tPA-Plasmin Axis

Under hypoxic conditions, often found in tumor microenvironments and ischemic tissues, the expression of both AnxA2 and tPA is upregulated on the surface of endothelial cells. This leads to an increase in the generation of plasmin, a serine protease that degrades components of the extracellular matrix, facilitating endothelial cell migration and invasion—key steps in angiogenesis.

LCKLSL exerts its anti-angiogenic effect by competitively binding to the N-terminal domain of AnxA2, the same site recognized by tPA. This competitive inhibition prevents the formation of the AnxA2-tPA complex, leading to a significant reduction in tPA-mediated plasmin generation. The subsequent decrease in proteolytic activity hinders the breakdown of the extracellular matrix, thereby inhibiting the formation of new blood vessels.

Quantitative Data Summary

The anti-angiogenic efficacy of LCKLSL has been demonstrated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of LCKLSL in Human Retinal Microvascular Endothelial Cells (RMVECs)

| Parameter | Condition | Treatment | Result | Reference |

| Plasmin Generation | Hypoxia (7 hours) | LCKLSL (0-2 mg) | Inhibition of plasmin generation | |

| tPA Activity | Hypoxia + VEGF | LCKLSL (0-2 mg) | Suppression of VEGF-induced tPA activity | |

| AnxA2 Protein Expression | Activated HSC-T6 cells | LCKLSL (5 µM) | Significant inhibition of ANXA2 protein expression |

Table 2: In Vivo Efficacy of LCKLSL in Angiogenesis Models

| Model | Treatment | Parameter Measured | Result | Reference |

| Chicken Chorioallantoic Membrane (CAM) | LCKLSL (5 µg/mL) | Vascular Length | Significant decrease | |

| Number of Vascular Branches | Significant decrease | |||

| Number of Vascular Junctions | Significant decrease | |||

| Number of Vascular End-points | Significant decrease | |||

| Murine Matrigel Plug Assay | LCKLSL (5 µg/mL) | Angiogenic Response | Suppression | |

| Vascular Length | Significant decrease |

Detailed Experimental Protocols

The following protocols are based on methodologies reported in peer-reviewed literature and provide a framework for the investigation of LCKLSL's anti-angiogenic properties.

In Vitro Angiogenesis Assays using Human Retinal Microvascular Endothelial Cells (RMVECs)

Objective: To assess the effect of LCKLSL on plasmin generation and tPA activity in RMVECs under hypoxic conditions.

Materials:

-

Human Retinal Microvascular Endothelial Cells (RMVECs)

-

Endothelial Cell Growth Medium

-

LCKLSL (hydrochloride)

-

Recombinant Vascular Endothelial Growth Factor (VEGF)

-

Plasminogen

-

Chromogenic plasmin substrate

-

Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)

-

Standard cell culture equipment

Protocol:

-

Cell Culture and Hypoxia Induction:

-

Culture RMVECs in endothelial cell growth medium to confluence.

-

Induce hypoxia by placing the cells in a hypoxia chamber for 7 hours.

-

-

Plasmin Generation Assay:

-

Treat hypoxic RMVECs with varying concentrations of LCKLSL (e.g., 0-2 mg/mL).

-

Add plasminogen (100 nM) and a chromogenic plasmin substrate to the cells.

-

Measure the change in absorbance over time using a microplate reader to determine the rate of plasmin generation.

-

-

tPA Activity Assay:

-

Pre-treat hypoxic RMVECs with LCKLSL for a specified duration.

-

Stimulate the cells with VEGF.

-

Measure tPA activity in the cell culture supernatant using a commercially available tPA activity assay kit.

-

In Vivo Chicken Chorioallantoic Membrane (CAM) Assay

Objective: To evaluate the anti-angiogenic effect of LCKLSL on a living vascular network.

Materials:

-

Fertilized chicken eggs

-

LCKLSL (hydrochloride) solution (5 µg/mL)

-

Sterile filter paper discs

-

Egg incubator

-

Stereomicroscope with a camera

Protocol:

-

Egg Preparation:

-

Incubate fertilized chicken eggs for 3 days.

-

On day 3, create a small window in the eggshell to expose the CAM.

-

-

Treatment:

-

On day 10, place a sterile filter paper disc soaked with LCKLSL solution (5 µg/mL) onto the CAM.

-

Use a filter paper disc soaked in vehicle (e.g., PBS) as a control.

-

-

Incubation and Observation:

-

Seal the window and return the eggs to the incubator for 48-72 hours.

-

After the incubation period, open the window and observe the CAM under a stereomicroscope.

-

-

Quantification:

-

Capture images of the CAM vasculature.

-

Quantify angiogenesis by measuring parameters such as vessel length, number of branch points, and vessel density using image analysis software.

-

In Vivo Murine Matrigel Plug Assay

Objective: To assess the ability of LCKLSL to inhibit growth factor-induced angiogenesis in a subcutaneous Matrigel plug.

Materials:

-

Matrigel (growth factor reduced)

-

Recombinant angiogenic growth factor (e.g., bFGF or VEGF)

-

LCKLSL (hydrochloride) solution (5 µg/mL)

-

Immunocompromised mice

-

Standard surgical and animal handling equipment

Protocol:

-

Matrigel Preparation:

-

Thaw Matrigel on ice.

-

Mix Matrigel with the angiogenic growth factor and LCKLSL (5 µg/mL) or vehicle control.

-

-

Subcutaneous Injection:

-

Inject the Matrigel mixture subcutaneously into the flank of the mice. The Matrigel will form a solid plug at body temperature.

-

-

Plug Excision and Analysis:

-

After a designated period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Measuring the hemoglobin content of the plugs as an indicator of blood vessel formation.

-

Immunohistochemical staining of the plugs for endothelial cell markers (e.g., CD31) followed by quantification of microvessel density.

-

-

Conclusion

LCKLSL (hydrochloride) is a promising anti-angiogenic agent with a well-defined mechanism of action targeting the AnxA2-tPA-plasmin axis. The data presented in this guide demonstrate its potent inhibitory effects on angiogenesis in both in vitro and in vivo settings. The detailed experimental protocols provided herein offer a robust framework for further research and development of LCKLSL as a potential therapeutic for diseases characterized by pathological angiogenesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Synthesis and Chemical Structure of the LCKLSL Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexapeptide LCKLSL, with the amino acid sequence Leu-Cys-Lys-Leu-Ser-Leu, has emerged as a significant tool in angiogenesis research. It functions as a competitive inhibitor of Annexin A2 (AnxA2), a key cell surface receptor involved in plasmin generation. By potently inhibiting the binding of tissue plasminogen activator (tPA) to AnxA2, LCKLSL effectively suppresses plasmin production and subsequent angiogenic processes.[1][2][3][4][5] This technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activity of the LCKLSL peptide, including detailed experimental protocols and data presented for clarity and reproducibility.

Chemical Structure and Properties

The LCKLSL peptide is a linear sequence of six amino acids: Leucine (L), Cysteine (C), Lysine (K), Leucine (L), Serine (S), and Leucine (L). Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Sequence | Leu-Cys-Lys-Leu-Ser-Leu | |

| Molecular Formula | C30H57N7O8S | |

| Molecular Weight | 675.88 g/mol | |

| CAS Number | 533902-29-3 |

Synthesis of LCKLSL Peptide

The chemical synthesis of the LCKLSL peptide is most commonly achieved through Solid Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Fmoc-Based Solid Phase Peptide Synthesis of LCKLSL

This protocol outlines the manual synthesis of the LCKLSL peptide. Automated synthesizers can also be employed, following similar chemical principles.

1. Resin Selection and Preparation:

-

Resin: Rink Amide resin is a suitable choice for producing a C-terminally amidated peptide.

-

Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least one hour before the first amino acid coupling.

2. Amino Acid Coupling Cycle (repeated for each amino acid in the sequence: Leu, Ser, Leu, Lys, Cys, Leu):

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc group.

-

Amino Acid Activation: Activate the incoming Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) using a coupling agent such as HCTU (O-(1H-6-chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Coupling: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed for 1-2 hours. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

-

Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

3. Cleavage and Deprotection:

-

Once the full peptide sequence (Leu-Cys(Trt)-Lys(Boc)-Leu-Ser(tBu)-Leu) is assembled, wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Treat the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main cleavage reagent and scavengers to protect sensitive amino acid side chains. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). The reaction is typically carried out for 2-4 hours at room temperature.

4. Purification and Characterization:

-

Precipitation and Washing: Precipitate the cleaved peptide from the TFA solution by adding cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether to remove scavengers and soluble byproducts.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is commonly used for elution.

-

Characterization: Confirm the identity and purity of the final LCKLSL peptide using mass spectrometry (MS) to verify the molecular weight and analytical RP-HPLC to assess purity.

Biological Activity and Quantitative Data

LCKLSL exhibits potent anti-angiogenic activity both in vitro and in vivo. Its mechanism of action is centered on the inhibition of the AnxA2-tPA-plasmin system.

In Vitro Activity

| Assay | Cell Line | Treatment | Effect | Reference |

| Plasmin Generation | Human Retinal Microvascular Endothelial Cells (RMVECs) | LCKLSL (0-2 mg/mL) under hypoxic conditions | Inhibits plasmin generation and suppresses VEGF-induced tPA activity. | |

| ANXA2 Protein Expression | Activated HSC-T6 cells | LCKLSL (5 µM) | Significantly inhibits ANXA2 protein expression levels. |

In Vivo Activity

| Model | Treatment | Effect | Reference |

| Chicken Chorioallantoic Membrane (CAM) Assay | LCKLSL | Suppresses angiogenic responses and significantly decreases vascular length. | |

| Murine Matrigel Plug Assay | LCKLSL | Suppresses angiogenic responses and significantly decreases vascular length. | |

| LCKLSL (5 µg/mL) | Significantly decreases the number of vascular branches, junctions, and end-points. |

Signaling Pathway and Experimental Workflows

The inhibitory effect of LCKLSL on angiogenesis can be visualized through its interaction with the AnxA2 signaling pathway. The experimental workflows for its synthesis and biological evaluation follow a logical progression.

Caption: LCKLSL inhibits angiogenesis by blocking tPA binding to AnxA2.

Caption: Workflow for the solid-phase synthesis of LCKLSL peptide.

Detailed Experimental Protocols

In Vitro: Plasmin Generation Assay

This protocol is adapted from commercially available fluorometric assay kits.

1. Reagent Preparation:

-

Prepare a Plasmin Assay Buffer.

-

Reconstitute a fluorogenic plasmin substrate in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of human plasminogen.

-

Prepare a stock solution of tPA.

2. Assay Procedure:

-

Seed Human Retinal Microvascular Endothelial Cells (RMVECs) in a 96-well plate and culture until confluent.

-

Induce hypoxic conditions if required by the experimental design.

-

Treat the cells with varying concentrations of LCKLSL peptide or a vehicle control for a specified pre-incubation period.

-

To initiate the reaction, add a mixture of plasminogen and tPA to each well.

-

Immediately add the fluorogenic plasmin substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm) in a kinetic mode at 37°C. The rate of increase in fluorescence is proportional to the plasmin activity.

3. Data Analysis:

-

Calculate the rate of plasmin generation for each condition.

-

Compare the rates in LCKLSL-treated wells to the control wells to determine the inhibitory effect.

In Vivo: Chicken Chorioallantoic Membrane (CAM) Angiogenesis Assay

1. Egg Incubation:

-

Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

2. Windowing the Egg:

-

On embryonic day 3 (E3), create a small window in the eggshell to expose the CAM.

3. Application of LCKLSL:

-

On E7, place a sterile, non-inflammatory carrier (e.g., a small filter paper disc or a Matrigel droplet) soaked with LCKLSL solution or a vehicle control onto the CAM.

4. Incubation and Observation:

-

Reseal the window and continue incubation.

-

After 48-72 hours, observe and photograph the CAM vasculature under a stereomicroscope.

5. Quantification:

-

Quantify the degree of angiogenesis by counting the number of blood vessel branch points or measuring the total vessel length within a defined area around the carrier. Compare the results from LCKLSL-treated and control groups.

In Vivo: Murine Matrigel Plug Angiogenesis Assay

1. Matrigel Preparation:

-

Thaw Matrigel on ice.

-

Mix the liquid Matrigel with the LCKLSL peptide at the desired concentration. A pro-angiogenic factor (e.g., VEGF or FGF2) is often included to stimulate a robust angiogenic response. A control group should receive Matrigel with the pro-angiogenic factor but without LCKLSL.

2. Subcutaneous Injection:

-

Anesthetize mice and subcutaneously inject the Matrigel mixture into the flank. The Matrigel will form a solid plug at body temperature.

3. Plug Excision and Analysis:

-

After a designated period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

The degree of angiogenesis can be quantified by:

-

Measuring the hemoglobin content of the plug using a colorimetric assay (e.g., Drabkin's reagent), which correlates with the extent of red blood cell infiltration and, therefore, vascularization.

-

Histological analysis of plug sections stained for endothelial cell markers (e.g., CD31) to visualize and quantify new blood vessel formation.

-

Conclusion

The LCKLSL peptide is a well-characterized inhibitor of the AnxA2-mediated plasmin generation pathway, demonstrating significant anti-angiogenic effects. The established methods for its synthesis and biological evaluation, as detailed in this guide, provide a solid foundation for its application in angiogenesis research and the development of novel anti-angiogenic therapeutics. The structured data and detailed protocols presented herein are intended to facilitate the replication and extension of these important findings.

References

- 1. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 4. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]

- 5. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]

The Role of LCKLSL in Suppressing Cancer Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. A key process in metastasis is cancer cell migration, which involves a complex interplay of signaling pathways that govern cell motility and invasion through the extracellular matrix (ECM). The Annexin A2 (AnxA2) signaling pathway has emerged as a critical regulator of these processes. This technical guide provides an in-depth examination of LCKLSL, a synthetic peptide inhibitor of AnxA2, and its role in attenuating cancer cell migration. We will detail the molecular mechanisms of the AnxA2 pathway, present quantitative data on the inhibitory effects of LCKLSL, provide comprehensive experimental protocols for studying its efficacy, and visualize the involved signaling cascades and experimental workflows.

Introduction to the Annexin A2 Signaling Pathway in Cancer Cell Migration

Annexin A2 (AnxA2) is a calcium-dependent phospholipid-binding protein that is frequently overexpressed on the surface of various cancer cells.[1] It plays a pivotal role in promoting cancer cell migration and invasion by acting as a receptor for tissue plasminogen activator (tPA).[1][2] The binding of tPA to AnxA2 facilitates the conversion of plasminogen to the active serine protease, plasmin.[1][2]

Plasmin contributes to cancer cell migration through two primary mechanisms:

-

Extracellular Matrix (ECM) Degradation: Plasmin can directly degrade components of the ECM, such as fibronectin and laminin, creating pathways for cancer cells to move through tissues.

-

Activation of Matrix Metalloproteinases (MMPs): Plasmin can cleave and activate pro-MMPs into their active forms. Activated MMPs, such as MMP-2, MMP-9, and MMP-14, are potent enzymes that further degrade the ECM, facilitating invasion.

The peptide LCKLSL is a competitive inhibitor of AnxA2. It functions by binding to AnxA2 and preventing the association of tPA, thereby blocking the entire downstream signaling cascade. This inhibition of plasmin generation ultimately leads to a reduction in ECM degradation and MMP activation, resulting in the suppression of cancer cell migration and invasion.

Quantitative Data on LCKLSL Inhibition

The efficacy of LCKLSL in inhibiting processes related to cancer cell migration has been quantified in several studies. The following tables summarize key quantitative findings.

| Parameter | Cell Line / Model | LCKLSL Concentration | Observed Effect |

| AnxA2 Protein Expression | Activated HSC-T6 cells | 5 µM | Significant inhibition of ANXA2 protein expression levels. |

| Angiogenesis (in vivo) | Murine Matrigel plug assay | 5 µg/mL | Significant decrease in the number of vascular branches, junctions, and end-points. |

| Cell Migration | MDA-MB-231 (Breast Cancer) | Not Specified | A peptide inhibitor disrupting MUC5AC-ANXA2 signaling abrogated the metastatic process. |

| Cell Invasion | Breast Cancer Cells | Not Specified | Preincubation with an AnxA2 inhibitor significantly impaired plasmin generation and cancer cell invasion. |

Table 1: In Vitro and In Vivo Efficacy of LCKLSL

| Parameter | Cell Line | Method of AnxA2 Inhibition | Quantitative Effect on Migration/Invasion |

| Invasion | A549, H460 (NSCLC) | shRNA knockdown | Drastically reduced invasive ability compared to control. |

| Migration | H460 (NSCLC) | shRNA knockdown | Significantly decreased migratory speed. |

| Invasion | AGS (Gastric Cancer) | Lentivirus-mediated knockdown | Weakened ability of invasion and migration. |

| 3-D Invasion (Matrigel) | MDA-MB-231 (Breast Cancer) | shRNA knockdown | 72% decrease in the number of cells in the lower chamber. |

| 3-D Invasion (Collagen) | MDA-MB-231 (Breast Cancer) | shRNA knockdown | 62% decrease in the number of cells in the lower chamber. |

Table 2: Effects of Annexin A2 Knockdown on Cancer Cell Migration and Invasion

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of LCKLSL's role in cancer cell migration. Below are protocols for key in vitro and in vivo experiments.

In Vitro Transwell Migration/Invasion Assay

This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an ECM substitute like Matrigel (invasion) towards a chemoattractant.

Materials:

-

Transwell inserts (8.0 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Cancer cell line of interest (e.g., MDA-MB-231, A549)

-

Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

-

LCKLSL peptide

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Crystal Violet stain

-

Cotton swabs

Protocol:

-

(For Invasion Assay Only): Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium to a final concentration of 80 µg/ml. Coat the upper surface of the Transwell inserts with 150 µl of the diluted Matrigel. Incubate at 37°C for at least 4 hours to allow for gelation.

-

Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate overnight to starve the cells.

-

On the day of the assay, detach the cells using Trypsin-EDTA, neutralize with serum-containing medium, and centrifuge. Resuspend the cell pellet in serum-free medium at a concentration of 4 x 10^5 cells/ml.

-

LCKLSL Treatment: Prepare different concentrations of LCKLSL in the serum-free cell suspension. A vehicle control (e.g., sterile water or PBS) should be included.

-

Assay Setup: Add 600 µl of medium containing 20% FBS (chemoattractant) to the lower chamber of the 24-well plate.

-

Seed 100 µl (4 x 10^4 cells) of the cell suspension (with or without LCKLSL) into the upper chamber of each Transwell insert.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.

-

Analysis: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the non-migrated/non-invaded cells from the upper surface of the membrane.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with 0.1% Crystal Violet for 20 minutes at room temperature.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Quantification: Count the stained cells on the lower surface of the membrane using a light microscope. Count at least three random fields of view per insert and calculate the average number of migrated/invaded cells.

In Vitro Wound Healing (Scratch) Assay

This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Cell culture medium with low serum (e.g., 1% FBS)

-

LCKLSL peptide

-

p200 pipette tip or a specialized wound-making tool

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cancer cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.

-

Wound Creation: Once the cells are confluent, use a sterile p200 pipette tip to create a straight "scratch" or wound in the center of the monolayer.

-

Washing: Gently wash the wells with PBS to remove any detached cells and debris.

-

LCKLSL Treatment: Replace the PBS with low-serum medium containing different concentrations of LCKLSL. Include a vehicle control.

-

Imaging (Time 0): Immediately after adding the treatment, capture images of the wound at defined locations using a microscope. Mark the locations to ensure the same fields are imaged over time.

-

Incubation: Incubate the plate at 37°C and 5% CO2.

-

Time-Lapse Imaging: Capture images of the same wound locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.

-

Analysis and Quantification: Measure the area or the width of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area at time 0.

In Vivo Metastasis Model (Spontaneous Metastasis)

This model assesses the effect of LCKLSL on the entire metastatic cascade, from primary tumor growth to the formation of distant metastases.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

Luciferase-expressing cancer cells (e.g., 4T1-Luc)

-

Matrigel

-

LCKLSL peptide

-

Bioluminescence imaging system

-

Sterile surgical instruments

Protocol:

-

Cell Preparation: Culture luciferase-expressing cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^6 cells/100 µl.

-

Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µl of the cell suspension into the mammary fat pad.

-

Tumor Growth Monitoring: Monitor primary tumor growth by caliper measurements and bioluminescence imaging.

-

LCKLSL Treatment: Once the primary tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer LCKLSL (at a predetermined dose and schedule, e.g., daily intraperitoneal injections) or a vehicle control.

-

Metastasis Monitoring: Perform regular bioluminescence imaging of the whole body to detect and quantify the development of metastases in distant organs (e.g., lungs, liver, bone).

-

Endpoint Analysis: At the end of the study (based on tumor burden or a predefined time point), euthanize the mice.

-

Excise the primary tumor and metastatic organs.

-

Ex Vivo Analysis: Perform ex vivo bioluminescence imaging of the organs to confirm and quantify the metastatic load.

-

Tissues can be fixed for histological analysis (e.g., H&E staining) to confirm the presence of metastatic lesions.

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: LCKLSL inhibits the AnxA2 signaling pathway, preventing cancer cell migration.

Caption: Workflow for the Transwell migration/invasion assay to test LCKLSL efficacy.

Caption: Workflow for the wound healing assay to assess LCKLSL's effect on cell migration.

Conclusion

The synthetic peptide LCKLSL demonstrates significant potential as a therapeutic agent for inhibiting cancer cell migration and metastasis. By targeting the Annexin A2 signaling pathway, LCKLSL effectively disrupts the cascade that leads to extracellular matrix degradation and cell invasion. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and validate the anti-metastatic properties of LCKLSL and other AnxA2 inhibitors. The continued exploration of this pathway and its inhibitors holds promise for the development of novel anti-cancer therapies.

References

LCKLSL (hydrochloride) and Its Interaction with Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the interaction between the hexapeptide LCKLSL (hydrochloride) and endothelial cells. LCKLSL is a competitive inhibitor of Annexin A2 (AnxA2), a key protein involved in angiogenesis. By interfering with the AnxA2-mediated generation of plasmin, LCKLSL demonstrates significant anti-angiogenic properties. This document summarizes the available quantitative data on the effects of LCKLSL, details relevant experimental protocols, and visualizes the core signaling pathway and experimental workflows.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Endothelial cells are the primary cells involved in this intricate process. Annexin A2 (AnxA2), a calcium-dependent phospholipid-binding protein found on the surface of endothelial cells, plays a crucial role in angiogenesis by acting as a receptor for tissue plasminogen activator (tPA) and plasminogen, leading to the generation of plasmin.[1] Plasmin, a serine protease, is instrumental in degrading the extracellular matrix (ECM), a necessary step for endothelial cell migration and invasion.

The synthetic hexapeptide LCKLSL has emerged as a potent competitive inhibitor of AnxA2.[2][3][4] By binding to the N-terminal domain of AnxA2, LCKLSL prevents the binding of tPA, thereby inhibiting plasmin generation and subsequent angiogenic events.[1] This guide explores the mechanism of action of LCKLSL on endothelial cells, presenting key data and methodologies for its study.

Quantitative Data on the Effects of LCKLSL

The anti-angiogenic effects of LCKLSL have been quantified in several in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Effects of LCKLSL on Endothelial Cell Function

| Parameter | Cell Type | LCKLSL Concentration | Observed Effect | Citation |

| Plasmin Generation | Human Retinal Microvascular Endothelial Cells (RMVECs) | 0-2 mg | Inhibition of plasmin generation under hypoxic conditions. | |

| VEGF-induced tPA Activity | Human Retinal Microvascular Endothelial Cells (RMVECs) | 0-2 mg | Suppression of VEGF-induced tPA activity under hypoxic conditions. | |

| ANXA2 Protein Expression | Activated HSC-T6 cells | 5 µM | Significant inhibition of ANXA2 protein expression. |

Table 2: In Vivo Anti-Angiogenic Effects of LCKLSL

| Assay | Model | LCKLSL Concentration | Observed Effect | Citation |

| Murine Matrigel Plug Assay | Mouse | Not specified | Suppression of angiogenic responses and significant decrease in vascular length. | |

| Chicken Chorioallantoic Membrane (CAM) Assay | Chicken Embryo | 5 µg/mL | Significant decrease in the number of vascular branches, junctions, and end-points. |

Signaling Pathway of LCKLSL in Endothelial Cells

LCKLSL exerts its anti-angiogenic effects by disrupting the Annexin A2-mediated plasminogen activation cascade on the surface of endothelial cells. The binding of LCKLSL to Annexin A2 initiates a series of events that ultimately curtail the pro-angiogenic functions of plasmin.

Caption: LCKLSL competitively inhibits tPA binding to Annexin A2, reducing plasmin generation and subsequent angiogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of LCKLSL with endothelial cells.

Endothelial Cell Culture

A foundational requirement for in vitro studies is the consistent culture of endothelial cells.

Caption: Standard workflow for culturing endothelial cells for subsequent experiments.

Protocol:

-

Thawing: Rapidly thaw a cryovial of human endothelial cells (e.g., HUVECs or RMVECs) in a 37°C water bath.

-

Seeding: Transfer the cells to a T75 flask containing pre-warmed endothelial growth medium (EGM).

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Medium Change: Replace the medium every 2-3 days.

-

Passaging: When cells reach 80-90% confluency, wash with PBS, detach using a trypsin-EDTA solution, and re-plate at a lower density for expansion or use in experiments.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Protocol:

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest endothelial cells and resuspend them in EGM containing the desired concentrations of LCKLSL or control vehicle.

-

Incubation: Seed the cells onto the solidified Matrigel.

-

Analysis: After a suitable incubation period (typically 4-18 hours), visualize and photograph the tube-like structures using a microscope.

-

Quantification: Analyze the images to quantify tube length, number of junctions, and number of branches.

In Vitro Endothelial Cell Migration Assay (Scratch Assay)

This assay measures the ability of endothelial cells to migrate and close a "wound," mimicking cell migration during angiogenesis.

Protocol:

-

Cell Seeding: Seed endothelial cells in a 6-well plate and grow to a confluent monolayer.

-

Wound Creation: Create a linear scratch in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and add EGM containing different concentrations of LCKLSL or control.

-

Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., 6, 12, 24 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

In Vivo Murine Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.

Caption: Workflow for the in vivo murine Matrigel plug angiogenesis assay.

Protocol:

-

Preparation: Mix ice-cold liquid Matrigel with a pro-angiogenic factor (e.g., VEGF) and the desired concentration of LCKLSL or control.

-

Injection: Subcutaneously inject the Matrigel mixture into the flank of mice. The Matrigel will solidify at body temperature.

-

Incubation: After a set period (e.g., 7-21 days), euthanize the mice and excise the Matrigel plugs.

-

Analysis: Quantify the extent of vascularization by measuring the hemoglobin content within the plug using Drabkin's reagent or by immunohistochemical staining for endothelial cell markers like CD31.

In Vivo Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis.

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs for 3 days.

-

Window Creation: On day 3, create a small window in the eggshell to expose the CAM.

-

Treatment Application: On day 10, place a sterile filter paper disc or a carrier of choice containing LCKLSL or control onto the CAM.

-

Incubation: Reseal the window and continue incubation.

-

Analysis: After 2-3 days of treatment, excise the CAM, and photograph the area under the disc. Quantify the number of blood vessel branch points and the total vessel length.

Western Blotting for Annexin A2

This technique is used to measure the expression levels of Annexin A2 protein in endothelial cells following treatment with LCKLSL.

Protocol:

-

Cell Lysis: Lyse treated and control endothelial cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for Annexin A2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

LCKLSL (hydrochloride) is a promising anti-angiogenic agent that functions through the competitive inhibition of Annexin A2 on endothelial cells. By preventing the binding of tPA to AnxA2, LCKLSL effectively reduces plasmin generation, a critical step in the angiogenic cascade. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of LCKLSL and other Annexin A2 inhibitors in diseases characterized by pathological angiogenesis. Further research focusing on detailed dose-response studies and the exploration of downstream signaling effects will be invaluable in advancing our understanding of this important therapeutic target.

References

Methodological & Application

LCKLSL (hydrochloride): Application Notes and Protocols for In Vitro Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCKLSL (hydrochloride) is a synthetic hexapeptide that acts as a competitive inhibitor of Annexin A2 (AnxA2).[1][2][3] By binding to AnxA2, LCKLSL potently blocks the binding of tissue plasminogen activator (tPA), thereby inhibiting the generation of plasmin.[1][2] This anti-proteolytic activity underlies its significant anti-angiogenic properties, making it a valuable tool for studying neovascularization and for the development of novel anti-angiogenic therapies. These application notes provide detailed protocols for utilizing LCKLSL (hydrochloride) in key in vitro angiogenesis assays.

Mechanism of Action

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and pathological conditions such as tumor growth. A key step in angiogenesis is the degradation of the extracellular matrix (ECM), which is facilitated by proteases like plasmin. AnxA2, a receptor on the surface of endothelial cells, plays a crucial role in localizing plasmin activity by binding both tPA and plasminogen, thereby enhancing plasmin generation. LCKLSL competitively inhibits the interaction between tPA and AnxA2, leading to reduced plasmin production and a subsequent decrease in angiogenic processes such as endothelial cell migration and tube formation.

Figure 1: LCKLSL Signaling Pathway in Angiogenesis.

Data Presentation

The anti-angiogenic effects of LCKLSL have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of LCKLSL

| Assay Type | Cell Line | LCKLSL Concentration | Observed Effect | Reference |

| Plasmin Generation | Human Retinal Microvascular Endothelial Cells (RMVECs) | 5 µM | 1.1-fold increase in plasmin vs. 1.7-fold with control peptide under hypoxia | |

| Tube Formation | Co-culture of Endothelial and Smooth Muscle Cells | Not specified | ~60% reduction in branches and ~80% reduction in meshes under hypoxia |

Table 2: In Vivo Efficacy of LCKLSL

| Assay Type | Model | LCKLSL Concentration | Observed Effect | Reference |

| Matrigel Plug Assay | Murine Model | Not specified | ~55% inhibition of in vivo angiogenesis | |